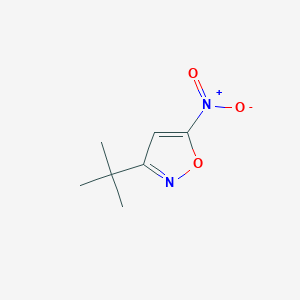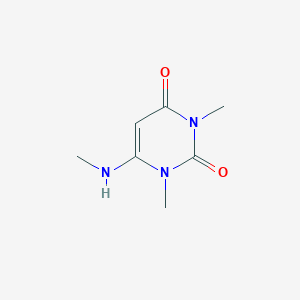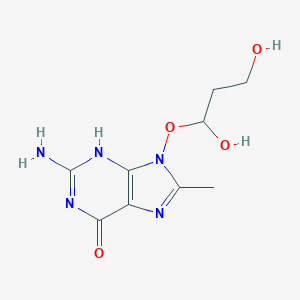
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one, also known as Trapidil, is a synthetic compound that belongs to the purine derivative family. Trapidil is a potent vasodilator and has been used in the treatment of various cardiovascular diseases. The compound has been extensively studied for its mechanism of action and its potential applications in scientific research.
Mecanismo De Acción
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one exerts its effects through multiple mechanisms. The compound inhibits the activity of platelet-derived growth factor (PDGF), a key mediator of inflammation and cell proliferation. 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also inhibits the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and cardiovascular function.
Efectos Bioquímicos Y Fisiológicos
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has several advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive. 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. However, 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one's potential applications in the treatment of various diseases, particularly cancer and cardiovascular diseases. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one and its potential mechanisms of action.
Métodos De Síntesis
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one can be synthesized through a multi-step process that involves the reaction of 8-methyl-3H-purin-6-one with 1,3-dihydroxypropane in the presence of a base catalyst. The resulting intermediate is then reacted with ammonia to form the final product.
Aplicaciones Científicas De Investigación
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
145621-08-5 |
|---|---|
Nombre del producto |
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one |
Fórmula molecular |
C9H13N5O4 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c1-4-11-6-7(12-9(10)13-8(6)17)14(4)18-5(16)2-3-15/h5,15-16H,2-3H2,1H3,(H3,10,12,13,17) |
Clave InChI |
SJMWNKHVSBDTDK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC2=C(N1OC(CCO)O)NC(=NC2=O)N |
SMILES |
CC1=NC2=C(N1OC(CCO)O)N=C(NC2=O)N |
SMILES canónico |
CC1=NC2=C(N1OC(CCO)O)NC(=NC2=O)N |
Sinónimos |
9-(1'-hydroxy-2'-(hydroxymethyl)ethoxy)methylguanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



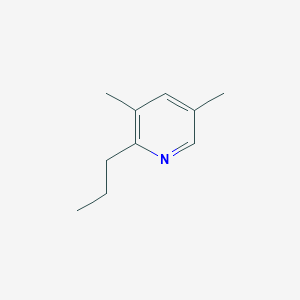
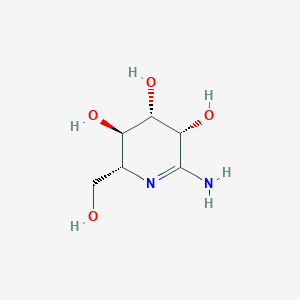
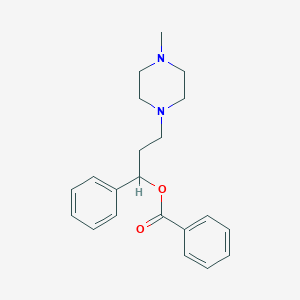
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
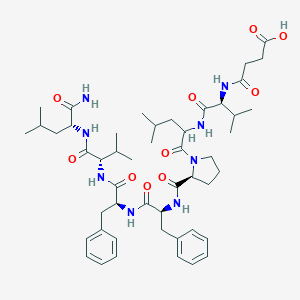
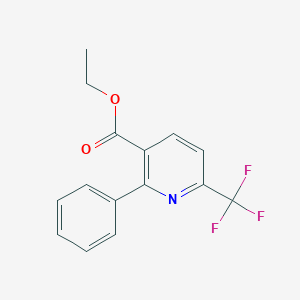
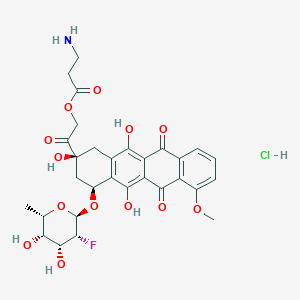
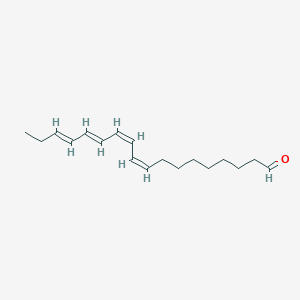
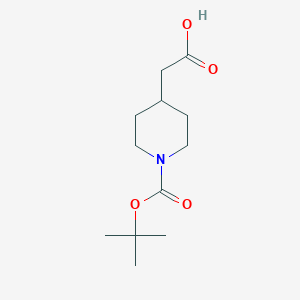
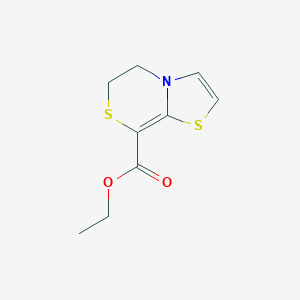
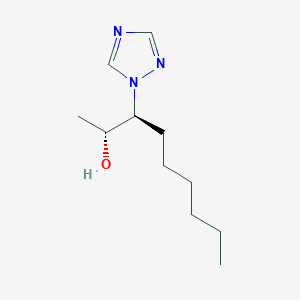
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
